molecular formula C13H15NO4 B1378767 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid methyl ester CAS No. 1461706-59-1

1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid methyl ester

Cat. No. B1378767
M. Wt: 249.26 g/mol
InChI Key: JTRONHHYSBFOHW-UHFFFAOYSA-N
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Description

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether functional group . They are often synthesized through esterification, a reaction between an alcohol and a carboxylic acid .


Synthesis Analysis

Esters can be synthesized in several ways. One common method is through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .


Chemical Reactions Analysis

Esters undergo several types of reactions. One of the most common is hydrolysis, which is the reverse of esterification. The ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .

Scientific Research Applications

  • Enantiomerically Pure Compound Synthesis : This compound is used in the synthesis of enantiomerically pure derivatives. For example, enantiopure methyl esters of 1-alkyl-5-oxo-3-pyrrolidinecarboxylic acids, which include the 1-benzyl derivative, were obtained by enzymatic resolution of chiral racemic mixtures. This process showed favorable interaction with α-chymotrypsin, leading to high enantiomeric ratios, and was used to synthesize methyl esters of β-proline (Felluga et al., 2001).

  • Isomer Synthesis and Structural Assignment : The compound plays a role in the synthesis of isomers and structural assignment by NMR and mass spectroscopy. An example is the synthesis of isomeric 3-methyl-4,5-dioxo-1,2-diphenyl-3-pyrrolidinecarboxylic acid methyl esters from reactions involving similar compounds (Titus et al., 1990).

  • Use in Enantioselective Processes : The compound is utilized in enantioselective processes using hydrolytic enzymes. It is one of the substrates in the resolution of chiral, racemic esters, where enantioselective hydrolysis is catalyzed by various hydrolases (Chikusa et al., 2003).

  • Alkaline Hydrolysis Studies : Research on the rates of alkaline hydrolysis of carboxylic acid methyl esters, which include compounds structurally similar to the target compound, is another area of application. This research provides insights into the effect of benzo-substitution on the rates of hydrolysis (Feinstein et al., 1969).

  • Synthesis of Oxazole Derivatives : It is involved in the synthesis of oxazole derivatives. For instance, the reaction of similar compounds with sodium hydride in anhydrous benzene, followed by treatment with various reagents, results in the formation of 5-substituted oxazole-4-carboxylic acid esters (Tormyshev et al., 2006).

  • Decarboxylation and Nitrosation Studies : The compound is used in studies related to the decarboxylation and nitrosation of pyrrolidone-carboxylic acids, leading to the formation of various dioxopyrrolidine derivatives (Gailius & Stamm, 1992).

  • Synthesis of Benzene Derivatives : It is also used in the synthesis of new benzene derivatives, which includes tri-substituted and hexa-substituted benzoic methyl esters and benzoic acids (Foerster et al., 2011).

Future Directions

The Suzuki–Miyaura cross-coupling reaction, which uses organoboron reagents, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests potential future directions for the use of boronic esters, including “1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid methyl ester”, in organic synthesis .

properties

IUPAC Name

methyl 5-oxo-1-phenylmethoxypyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-13(16)11-7-12(15)14(8-11)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRONHHYSBFOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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